
ethyl (E,2R,3S)-2-amino-3-hydroxytetradec-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E,2R,3S)-2-amino-3-hydroxytetradec-4-enoate is a chiral compound with significant potential in various fields of scientific research. Its unique stereochemistry and functional groups make it an interesting subject for studies in organic synthesis, medicinal chemistry, and biochemistry.
Méthodes De Préparation
The synthesis of ethyl (E,2R,3S)-2-amino-3-hydroxytetradec-4-enoate typically involves stereoselective reduction and other chiral synthesis techniques. One common method includes the use of biocatalysts such as ketoreductases and alcohol dehydrogenases to achieve the desired stereochemistry . Industrial production methods may involve multi-step synthesis routes that ensure high yield and enantiomeric purity .
Analyse Des Réactions Chimiques
Ethyl (E,2R,3S)-2-amino-3-hydroxytetradec-4-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or halides.
Hydrolysis: Acidic or basic hydrolysis can convert the ester group into a carboxylic acid
Applications De Recherche Scientifique
Ethyl (E,2R,3S)-2-amino-3-hydroxytetradec-4-enoate has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of ethyl (E,2R,3S)-2-amino-3-hydroxytetradec-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Ethyl (E,2R,3S)-2-amino-3-hydroxytetradec-4-enoate can be compared with other chiral amino alcohols and esters. Similar compounds include:
(2R,3S)-2-Bromo-3-chlorobutane: This compound shares similar stereochemistry but differs in functional groups.
(2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane: Another chiral compound used in organic synthesis.
Meso compounds: These compounds have chiral centers but are achiral overall due to internal symmetry
This compound stands out due to its specific stereochemistry and functional groups, making it a valuable compound for various applications in scientific research.
Propriétés
Formule moléculaire |
C16H31NO3 |
|---|---|
Poids moléculaire |
285.42 g/mol |
Nom IUPAC |
ethyl (E,2R,3S)-2-amino-3-hydroxytetradec-4-enoate |
InChI |
InChI=1S/C16H31NO3/c1-3-5-6-7-8-9-10-11-12-13-14(18)15(17)16(19)20-4-2/h12-15,18H,3-11,17H2,1-2H3/b13-12+/t14-,15+/m0/s1 |
Clé InChI |
KLGSSMZKPJPOGR-LTNMDHOVSA-N |
SMILES isomérique |
CCCCCCCCC/C=C/[C@@H]([C@H](C(=O)OCC)N)O |
SMILES canonique |
CCCCCCCCCC=CC(C(C(=O)OCC)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14095431.png)
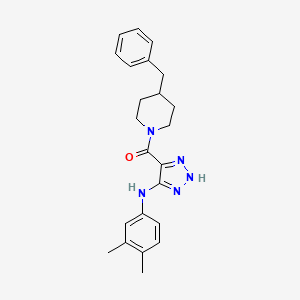
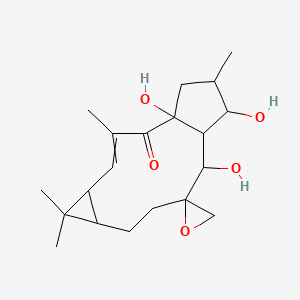
![1-(3-Ethoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095451.png)
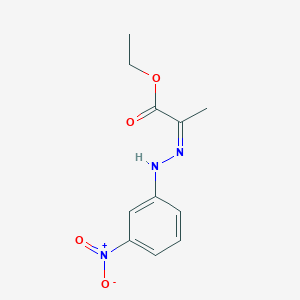
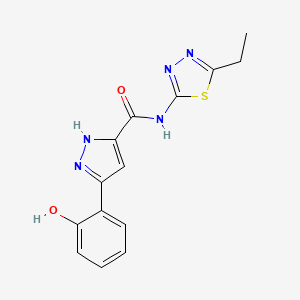
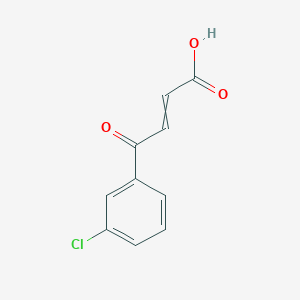
![2,3,4,6-tetradeuterio-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14095488.png)

![5-(2-hydroxy-5-methylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14095497.png)
![1-[3-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)propyl]piperidine-4-carboxamide](/img/structure/B14095502.png)
![2-(1,3-benzodioxol-5-yl)-5-(2,5-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14095509.png)
![2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine](/img/structure/B14095519.png)
![2-Benzyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095522.png)
